molecular formula C19H20ClN5O B4519811 [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

Cat. No.: B4519811
M. Wt: 369.8 g/mol
InChI Key: TVNRHWJNGGFHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone: is a complex organic compound that features a combination of piperazine, pyrazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often employ advanced techniques like high-pressure reactors and automated synthesis systems to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

Medically, the compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-22-18(24-8-2-3-9-24)17(14-21-22)19(26)25-12-10-23(11-13-25)16-6-4-15(20)5-7-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNRHWJNGGFHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.